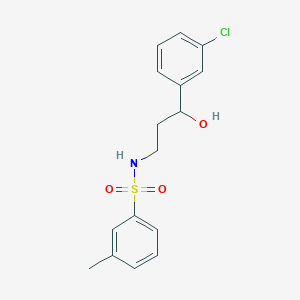

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-methyl-substituted benzene ring attached to a sulfonamide group. The compound features a 3-hydroxypropyl chain linked to a 3-chlorophenyl moiety.

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12-4-2-7-15(10-12)22(20,21)18-9-8-16(19)13-5-3-6-14(17)11-13/h2-7,10-11,16,18-19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRATQKHRHDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl group, followed by the introduction of a hydroxypropyl chain through a nucleophilic substitution reaction. The final step involves the sulfonation of the benzene ring to introduce the methylbenzenesulfonamide group. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl group.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

- Sulfonamide aromatic ring substituents (e.g., methoxy, fluoro, bromo).

- Halogen substitutions on the phenyl ring (chloro vs. bromo).

- Backbone variations (hydroxypropyl vs. simpler alkyl chains).

Data Table: Structural and Physicochemical Properties

¹Calculated based on molecular formula and atomic weights.

Detailed Analysis of Structural Differences

Substituent Effects on Sulfonamide Aromatic Ring

- 5-Fluoro-2-methoxy Analog : The electron-withdrawing fluorine and electron-donating methoxy groups may alter electronic distribution, affecting sulfonamide acidity (pKa) and hydrogen-bonding capacity. This could influence receptor-binding kinetics in neurological targets.

Halogen Substitutions on Phenyl Rings

- Bromine vs. Chlorine : The bromophenyl analog exhibits higher molecular weight and lipophilicity (logP) due to bromine’s larger atomic radius and polarizability. This may improve blood-brain barrier penetration but reduce aqueous solubility.

Backbone Modifications

Implications for Drug Development

- Target Compound : The balance of lipophilic (methyl, chlorophenyl) and hydrophilic (hydroxyl, sulfonamide) groups may optimize bioavailability and CNS penetration, making it a candidate for neurological disorders.

- 5-Fluoro-2-methoxy Analog : Increased polarity could limit CNS activity but enhance solubility for peripheral targets.

- Bromophenyl Analog : Higher lipophilicity may necessitate formulation adjustments to mitigate solubility challenges.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The synthesis of this compound typically involves several organic reactions:

- Chlorination of the Phenyl Group : This is the initial step where a chlorinated phenyl compound is prepared.

- Nucleophilic Substitution : The hydroxypropyl chain is introduced through nucleophilic substitution.

- Sulfonation : The final step involves the sulfonation of the benzene ring to yield the sulfonamide group.

Reaction Conditions : Common solvents include dichloromethane or ethanol, with catalysts such as sulfuric acid or hydrochloric acid facilitating the reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

- Receptor Binding : The compound can bind to various receptors, triggering downstream signaling pathways that can lead to cellular responses such as apoptosis or cell proliferation regulation.

Biological Activity and Therapeutic Applications

This compound has been investigated for multiple therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound can significantly reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.60 to 19.99 µM against HCT-116, MCF-7, and 143B cell lines .

- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Q & A

Q. What computational tools are effective for predicting metabolic pathways of this sulfonamide derivative?

- Answer: In silico platforms like ADMET Predictor™ or SwissADME simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Validate predictions with in vitro hepatocyte assays and LC-HRMS metabolomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.